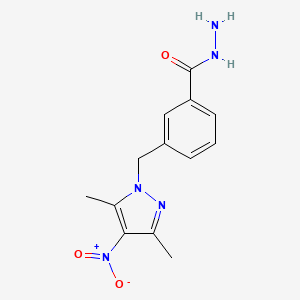

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide

Description

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a benzoic acid hydrazide derivative featuring a pyrazole ring substituted with 3,5-dimethyl and 4-nitro groups, linked via a methylene bridge to the benzoic acid core. This compound is structurally distinct due to the combination of a nitro-substituted pyrazole moiety and the hydrazide functional group.

Properties

IUPAC Name |

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-8-12(18(20)21)9(2)17(16-8)7-10-4-3-5-11(6-10)13(19)15-14/h3-6H,7,14H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSBCPAQQITBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Alkylation: The nitrated pyrazole is alkylated with a suitable alkylating agent to introduce the methyl groups at the 3 and 5 positions.

Coupling with Benzoic Acid Hydrazide: The final step involves coupling the substituted pyrazole with benzoic acid hydrazide under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Amino Derivatives: From reduction of the nitro group.

Oxides: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide demonstrated effective antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 50 |

| Escherichia coli | 18 | 50 |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, a study reported that certain pyrazole-based compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Coordination Chemistry

The hydrazide functionality allows for coordination with metal ions, which can be useful in developing new materials. For example, complexes formed with transition metals have been studied for their catalytic properties and stability .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Activity :

- A recent study synthesized various hydrazide derivatives from benzoic acid and evaluated their antimicrobial activity against pathogenic bacteria. The results indicated that modifications in the structure significantly influenced the antibacterial potency.

-

Anticancer Activity Assessment :

- In vitro studies conducted on synthesized pyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of cancer cells. The mechanism involved apoptosis and cell cycle disruption, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Hydrazides

- 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid hydrazide ():

- Pyrazol-5-one derivatives ():

Benzoic Acid Hydrazides with Varied Substituents

- 3-(Cyano-dimethyl-methyl)-benzoic acid hydrazide (): Features a cyano-dimethyl group instead of a pyrazole ring.

- Arylhydrazones of p-aminobenzoic acid hydrazide (): These derivatives include aromatic aldehydes condensed with p-aminobenzoic acid hydrazide. The amino group enhances hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in the target compound.

- MPO-Inhibiting Hydrazides (): Derivatives like 4-ABAH (4-aminobenzoic acid hydrazide) and 4-FBAH (4-fluorobenzoic acid hydrazide) inhibit myeloperoxidase (MPO) via oxidation-dependent mechanisms.

Key Structural and Functional Differences

Biological Activity

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₃H₁₃N₃O₄

- Molecular Weight : 275.26 g/mol

- CAS Number : 400752-48-9

1. Antibacterial Activity

Research has demonstrated that hydrazone derivatives, including 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide, exhibit notable antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes its IC50 values:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.5 |

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide has demonstrated anti-inflammatory effects in vitro. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of various hydrazone derivatives against clinically relevant strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Mechanism

Another research article focused on the mechanism of action of hydrazone derivatives in cancer cells. It was found that these compounds could activate caspase pathways leading to programmed cell death. In vivo studies further confirmed the efficacy of this compound in reducing tumor size in xenograft models .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,5-dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide, and what analytical methods validate its purity and structure?

Methodological Answer:

- Synthesis Pathway : A two-step approach is recommended:

- Esterification : React benzoic acid derivatives (e.g., substituted benzoic acid) with ethanol in the presence of sulfuric acid to form the ethyl ester intermediate .

- Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol under reflux (20–24 hours) to yield the hydrazide. Modifications to the pyrazole ring (e.g., nitro and methyl groups) require controlled nitration and alkylation steps .

- Validation :

- Purity : Thin-layer chromatography (TLC) with retention factor (Rf) analysis .

- Structural Confirmation : Use IR spectroscopy for functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹), <sup>1</sup>H NMR for proton environments (e.g., pyrazole-CH3 at δ 2.1–2.5 ppm), and mass spectrometry for molecular ion peaks .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the pyrazole ring’s nitro group orientation and benzoic acid hydrazide conformation can be validated against crystallographic data .

- Key Parameters : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify deviations >0.05 Å in bond lengths, which may indicate steric strain or electronic effects .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., nitro, methyl groups) influence the compound’s bioactivity, and what experimental frameworks resolve contradictory data?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Antimicrobial Assays : Test against E. coli (MTCC 1573) and S. aureus (MTCC 1430) using agar diffusion. Compare inhibition zones of derivatives with varying substituents .

- Mechanistic Insight : Substituents like nitro groups enhance electron-withdrawing effects, potentially increasing binding to bacterial targets (e.g., DNA gyrase). Methyl groups may improve lipophilicity, enhancing membrane penetration .

- Resolving Contradictions : Use Hammett analysis (σ values) to correlate substituent electronic effects with bioactivity. For example, 4-nitro derivatives may show higher activity than 3,5-dimethyl analogs due to resonance stabilization of reactive intermediates .

Q. What role does this compound play in enzyme inhibition (e.g., myeloperoxidase), and how is its mechanism validated experimentally?

Methodological Answer:

- Inhibition Kinetics :

- Peroxidase Assay : Monitor H2O2-dependent oxidation of substrates (e.g., ADHP fluorogenic reporter) in the presence of the compound. Calculate IC50 values using nonlinear regression .

- Irreversible Binding : Pre-incubate myeloperoxidase with the hydrazide derivative and track heme ejection via UV-Vis spectroscopy (Soret band at 430 nm) .

- Validation : Compare inhibition potency with 4-aminobenzoic acid hydrazide (ABAH), a known myeloperoxidase inhibitor (IC50 = 0.3 µM). Substituents like 3,5-dimethyl groups may reduce activity due to steric hindrance .

Q. How can computational methods (e.g., molecular docking) predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Workflow :

- Target Preparation : Retrieve protein structures (e.g., myeloperoxidase, PDB ID: 1DNU) and remove water/co-crystallized ligands.

- Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis set.

- Binding Site Analysis : Use AutoDock Vina to simulate docking poses. Prioritize hydrogen bonds with Arg239/His336 and hydrophobic interactions with Phe366 .

- Validation : Compare docking scores (ΔG) with experimental IC50 values. A correlation coefficient (R<sup>2</sup>) >0.7 indicates predictive reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.